molecular formula C21H20O B11838791 1-(3-Phenylnaphthalen-2-yl)pentan-1-one CAS No. 917980-46-2

1-(3-Phenylnaphthalen-2-yl)pentan-1-one

Cat. No.: B11838791
CAS No.: 917980-46-2
M. Wt: 288.4 g/mol
InChI Key: MVJHBZSLKYQZDV-UHFFFAOYSA-N
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Description

1-(3-Phenylnaphthalen-2-yl)pentan-1-one is an organic compound with the molecular formula C21H20O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a phenyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylnaphthalen-2-yl)pentan-1-one typically involves the reaction of 3-phenylnaphthalene with pentanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylnaphthalen-2-yl)pentan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Phenylnaphthalen-2-yl)pentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Phenylnaphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylnaphthalen-1-yl)pentan-1-one
  • 1-(4-Phenylnaphthalen-2-yl)pentan-1-one
  • 1-(3-Phenylnaphthalen-1-yl)pentan-1-one

Uniqueness

1-(3-Phenylnaphthalen-2-yl)pentan-1-one is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological effects, making it a valuable compound for various research applications .

Properties

CAS No.

917980-46-2

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

1-(3-phenylnaphthalen-2-yl)pentan-1-one

InChI

InChI=1S/C21H20O/c1-2-3-13-21(22)20-15-18-12-8-7-11-17(18)14-19(20)16-9-5-4-6-10-16/h4-12,14-15H,2-3,13H2,1H3

InChI Key

MVJHBZSLKYQZDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

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